molecular formula C12H11ClN2OS B12909001 3-(2-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-37-4

3-(2-Chlorophenyl)-6-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12909001
CAS No.: 89069-37-4
M. Wt: 266.75 g/mol
InChI Key: SMLIMXAORLGKAR-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are a class of organic compounds with a wide range of biological activities and are often used in medicinal chemistry for drug design and development. This particular compound features a chlorophenyl group, a methyl group, and a methylthio group attached to the pyrimidine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions typically include:

  • Condensation Reaction

      Reagents: 2-chlorobenzaldehyde, ethyl acetoacetate

      Catalyst: Base (e.g., sodium ethoxide)

      Solvent: Ethanol

      Temperature: Room temperature to reflux

  • Cyclization Reaction

      Reagents: Intermediate from condensation reaction, thiourea

      Catalyst: Acid (e.g., hydrochloric acid)

      Temperature: Reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid

      Conditions: Room temperature to mild heating

  • Reduction

      Reagents: Palladium on carbon (Pd/C), hydrogen gas

      Conditions: Room temperature to mild heating, atmospheric pressure

  • Substitution

      Reagents: Amines, thiols

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature to reflux

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Phenyl derivative

    Substitution: Amino or thio-substituted derivatives

Scientific Research Applications

3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-6-methyl-2-(methylthio)pyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its combination of a chlorophenyl group, a methyl group, and a methylthio group makes it a valuable compound for further research and development.

Properties

CAS No.

89069-37-4

Molecular Formula

C12H11ClN2OS

Molecular Weight

266.75 g/mol

IUPAC Name

3-(2-chlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C12H11ClN2OS/c1-8-7-11(16)15(12(14-8)17-2)10-6-4-3-5-9(10)13/h3-7H,1-2H3

InChI Key

SMLIMXAORLGKAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)SC)C2=CC=CC=C2Cl

Origin of Product

United States

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